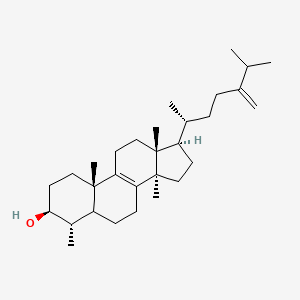

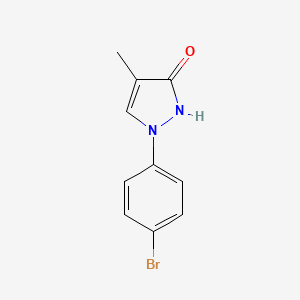

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol involves multicomponent transformations and electrochemically induced reactions. For example, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one in the presence of sodium bromide yields related compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The molecular structure of derivatives close to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol has been characterized using X-ray diffraction, demonstrating stable configurations conducive to various chemical reactions and applications. Detailed structural analysis through spectroscopic methods including FT-IR, UV–Vis, and NMR spectroscopy supports the identification and potential of these compounds (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives include their participation in multicomponent reactions and the ability to undergo transformations that yield biologically active molecules. These reactions are often facilitated by electrochemical means or through the use of catalysts, leading to compounds with significant potential in biomedical research (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).

Physical Properties Analysis

The physical properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies using solvatochromic and crystal analysis have provided insights into the photophysical behavior and structural characteristics of these compounds in different environments (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives in synthetic chemistry and biomedical applications. For example, the analysis of HOMO-LUMO energies and molecular docking studies suggest the capability of these compounds to act as intermediates in the synthesis of biologically active molecules (Mary et al., 2015).

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

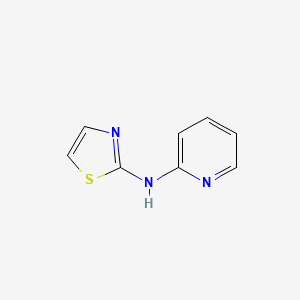

- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with the requested compound, has been studied for its potential as an antimicrobial and anticancer agent .

- Methods of Application : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method. Its anticancer activity was tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Some derivatives were also found to be active against the breast cancer cell line .

Photosensitizers in Photodynamic Therapy

- Scientific Field : Photodynamic Therapy

- Summary of the Application : Phthalocyanines modified with 1-(4-bromophenyl)ethanol, a compound similar to the one you’re interested in, have been studied for their potential as photosensitizers in photodynamic therapy .

- Methods of Application : The phthalocyanines were synthesized and characterized by 1H-NMR spectroscopy, mass spectrometry, UV-Vis absorption, and excitation and emission spectra. Their partition coefficient values and the quantum yield of the generation of oxygen reactive species were determined .

- Results or Outcomes : The phthalocyanine containing a ®-1-(4-bromophenyl)ethoxy moiety showed a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions. The fluorescence microscopy and cell viability results showed that these phthalocyanines have different interactions with mammary MCF-7 cells .

Organic Building Blocks

- Scientific Field : Organic Chemistry

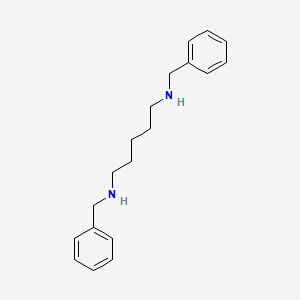

- Summary of the Application : 4-Bromodiphenylamine, a compound similar to the one you’re interested in, is used as an organic building block in the synthesis of various organic compounds .

- Methods of Application : The compound can be used in various organic reactions to synthesize new compounds. The exact methods of application depend on the specific reaction and the desired product .

- Results or Outcomes : The use of 4-Bromodiphenylamine as an organic building block can lead to the synthesis of a wide range of organic compounds with various properties .

Synthesis of Antimicrobial and Antiproliferative Agents

- Scientific Field : Medicinal Chemistry

- Summary of the Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share a similar structure with the requested compound, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

- Methods of Application : The derivatives were synthesized and their structures were confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Results or Outcomes : The results revealed that certain derivatives have promising antimicrobial activity. Some derivatives were also found to be active against the breast cancer cell line .

Synthesis of Antimicrobial and Antiproliferative Agents

- Scientific Field : Medicinal Chemistry

- Summary of the Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share a similar structure with the requested compound, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

- Methods of Application : The derivatives were synthesized and their structures were confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Results or Outcomes : The results revealed that certain derivatives have promising antimicrobial activity. Some derivatives were also found to be active against the breast cancer cell line .

Organic Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : 4-Bromodiphenylamine, a compound similar to the one you’re interested in, is used as an organic building block in the synthesis of various organic compounds .

- Methods of Application : The compound can be used in various organic reactions to synthesize new compounds. The exact methods of application depend on the specific reaction and the desired product .

- Results or Outcomes : The use of 4-Bromodiphenylamine as an organic building block can lead to the synthesis of a wide range of organic compounds with various properties .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-6-13(12-10(7)14)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVYRJFLZAGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)